PCSK9 mRNA Inhibition Potency vs. Structural Analogs
Pcsk9-IN-9 inhibits PCSK9 with an IC₅₀ of 11.9 μM [1]. For comparison, Dim16 (a dual PCSK9/HMG-CoAR inhibitor) exhibits an IC₅₀ of 19 nM for PCSK9 [2], representing an approximately 626-fold higher potency. Other small-molecule comparators include R-IMPP (IC₅₀ = 4.8 μM, targeting 80S ribosome-mediated PCSK9 translation inhibition) , PCSK9-IN-2 (IC₅₀ = 7.57 μM, inhibiting PCSK9-LDLR protein-protein interaction) [3], and PF-06815345 (IC₅₀ = 13.4 μM) .
| Evidence Dimension | PCSK9 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 11.9 μM |
| Comparator Or Baseline | Dim16: 19 nM; R-IMPP: 4.8 μM; PCSK9-IN-2: 7.57 μM; PF-06815345: 13.4 μM |
| Quantified Difference | Dim16 is ~626-fold more potent than Pcsk9-IN-9; Pcsk9-IN-9 is ~2.5-fold less potent than R-IMPP and ~1.6-fold less potent than PCSK9-IN-2 |
| Conditions | In vitro biochemical assays (vendor-reported data; assay type and exact conditions not fully specified across all comparators) |
Why This Matters
Understanding relative potency enables researchers to select the appropriate inhibitor for their experimental system: Pcsk9-IN-9 offers moderate micromolar activity suitable for mechanistic studies where ultra-high potency is not required.
- [1] MedChemExpress. PCSK9-IN-9 Product Page. Catalog No. HY-N10702. View Source
- [2] MedChemExpress. Dim16 Product Page. Catalog No. HY-149310. View Source
- [3] MedChemExpress. PCSK9-IN-2 Product Page. Catalog No. HY-132897. View Source
